Product packaging for Bis((5-fluoropyridin-3-YL)methyl)amine(Cat. No.:CAS No. 1073372-18-5)

Bis((5-fluoropyridin-3-YL)methyl)amine

Cat. No.: B581249
CAS No.: 1073372-18-5
M. Wt: 235.238
InChI Key: KTHGMOBXEVLFKU-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Amine Derivatives in Contemporary Chemical Research

Pyridine (B92270) derivatives are ubiquitous in medicinal chemistry, where they are recognized for their ability to serve as key pharmacophores in drug development. acs.org Their capacity to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes them invaluable for designing molecules that can interact with biological targets. mdpi.com The applications of pyridine-based amines extend beyond pharmaceuticals into materials science, where they are used as building blocks for polymers and functional materials, and in catalysis, where they act as ligands for transition metal complexes. acs.orgmdpi.com The inherent basicity and solubility characteristics of the pyridine nucleus further enhance its utility in a multitude of chemical contexts. acs.org

The Distinct Role of Fluorine Substitution in Pyridine Scaffolds

The introduction of fluorine atoms into organic molecules, particularly into aromatic systems like the pyridine ring, can dramatically alter their physicochemical properties. mdpi.com Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can influence the acidity, basicity, and reactivity of the molecule. mdpi.comnih.gov In the context of pyridine scaffolds, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design. mdpi.com Furthermore, the presence of fluorine can open up new avenues for chemical reactions, as it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the late-stage functionalization of complex molecules. nih.gov

Overview of Research Trajectories for Bis((5-fluoropyridin-3-YL)methyl)amine and Analogous Fluorinated Pyridine Amines

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for analogous fluorinated pyridine amines provide valuable insights into its potential areas of investigation. Research on structurally similar compounds, such as bis(picolyl)amine derivatives and other fluorinated pyridines, is focused on several key areas. These include their use as chelating agents for various metal ions, with applications in catalysis and bioinorganic chemistry. nih.govmdpi.com For instance, derivatives of bis(2-picolyl)amine are known to form stable complexes with metals like zinc, which can then be utilized as catalysts for DNA cleavage. mdpi.com

Furthermore, the synthesis of fluorinated pyridine derivatives is an active area of research. Methods such as palladium-catalyzed amination reactions are being explored for the efficient construction of these molecules. mdpi.com A one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands has been reported, showcasing a viable route for creating such complex structures. mdpi.com The investigation of these compounds often involves detailed characterization of their electronic and structural properties to understand the impact of fluorine substitution.

Contextualizing this compound within Advanced Organic Synthesis and Material Science

Within the realm of advanced organic synthesis, this compound represents a target for the development of novel synthetic methodologies. The presence of two fluoropyridinylmethyl groups attached to a central nitrogen atom presents a unique synthetic challenge and an opportunity to explore new C-N bond-forming reactions. The fluorinated pyridine rings also make the compound a potential precursor for further functionalization through SNAr reactions. nih.gov

In material science, the incorporation of fluorinated pyridine moieties into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. sigmaaldrich.com While research on polymers derived from this compound has not been reported, the study of polyimides containing fluorinated pyridine units has demonstrated that such materials can exhibit excellent thermal stability and desirable dielectric properties. sigmaaldrich.com The rigid, V-shaped structure of this compound could also make it a candidate for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting host-guest properties.

Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁F₂N₃ scbt.com
Molecular Weight 235.23 g/mol scbt.com
CAS Number 1073372-18-5
Appearance Solid (form) scbt.com
SMILES String FC1=CN=CC(CNCC2=CN=CC(F)=C2)=C1 scbt.com
InChI Key KTHGMOBXEVLFKU-UHFFFAOYSA-N scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11F2N3 B581249 Bis((5-fluoropyridin-3-YL)methyl)amine CAS No. 1073372-18-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10/h1-2,5-8,15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHGMOBXEVLFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674807
Record name 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-18-5
Record name 5-Fluoro-N-[(5-fluoro-3-pyridinyl)methyl]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 5 Fluoropyridin 3 Yl Methyl Amine

Precursor Synthesis and Preparation of Key Intermediates

The successful synthesis of Bis((5-fluoropyridin-3-YL)methyl)amine hinges on the availability of its constituent building blocks. These precursors are typically synthesized through multi-step sequences.

Synthesis of 5-Fluoropyridine-3-carbaldehyde Derivatives

5-Fluoropyridine-3-carbaldehyde is a critical precursor, providing the electrophilic carbonyl group for the imine formation step. This compound, also known as 5-fluoronicotinaldehyde, is a commercially available liquid. ntu.edu.sgacs.orgnih.gov Its synthesis can be accomplished through various reported methods, often involving the oxidation of the corresponding alcohol or the reduction of a nitrile derivative.

Table 1: Properties of 5-Fluoropyridine-3-carbaldehyde

Property Value Reference
IUPAC Name 5-fluoropyridine-3-carbaldehyde acs.org
Synonyms 5-Fluoronicotinaldehyde, 3-Fluoro-5-formylpyridine acs.org
CAS Number 39891-04-8 acs.org
Molecular Formula C₆H₄FNO acs.org
Molecular Weight 125.10 g/mol acs.org

| Appearance | Colorless liquid | ntu.edu.sg |

Access to Methylamine (B109427) Analogues for Amidation Reactions

The primary amine required for the synthesis is (5-fluoropyridin-3-yl)methanamine. This intermediate provides the nucleophilic amine functionality. It is commercially available as a liquid. mdma.chyoutube.com The synthesis of this key intermediate can be achieved from 5-fluoropyridine-3-carbonitrile via reduction, or from 3-amino-5-fluoropyridine (B1296810) through various synthetic transformations. wikipedia.org

Table 2: Properties of (5-fluoropyridin-3-yl)methanamine

Property Value Reference
IUPAC Name (5-fluoropyridin-3-yl)methanamine mdma.ch
CAS Number 23586-96-1 mdma.ch
Molecular Formula C₆H₇FN₂ youtube.com
Molecular Weight 126.13 g/mol youtube.com

| Appearance | Liquid | mdma.ch |

Classical Synthetic Routes to this compound

The most direct and widely employed method for the synthesis of symmetrical secondary amines like this compound is reductive amination. masterorganicchemistry.com This process involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ or in a subsequent step to the desired secondary amine.

Reductive Amination Strategies and Mechanistic Considerations

A notable example of a similar transformation is the synthesis of Bis[di(2-pyridyl)methyl]amine, which was achieved through reductive amination using zinc dust as the reducing agent in the presence of molecular sieves. mdma.ch This suggests that a similar approach could be effective for the synthesis of the target compound.

Table 3: General Conditions for Reductive Amination using H₂/Pd-C

Parameter Typical Range
Catalyst 5-10% Pd/C
Hydrogen Pressure 1-50 atm
Solvent Methanol, Ethanol, Ethyl Acetate
Temperature Room Temperature to 80 °C

| Reaction Time | 2-24 hours |

Reductive amination can be carried out using both stoichiometric and catalytic reducing agents. masterorganicchemistry.com

Stoichiometric Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent for this purpose. nih.gov In the synthesis of the analogous compound, Bis[di(2-pyridyl)methyl]amine, zinc dust was used as a stoichiometric reductant. mdma.ch

Catalytic Reductants: Catalytic hydrogenation using H₂ gas with a metal catalyst such as Pd/C, PtO₂, or Raney Nickel is a more atom-economical and environmentally friendly approach. orgsyn.orgnih.gov The catalytic cycle involves the activation of hydrogen on the metal surface and its subsequent transfer to the imine intermediate.

The choice between stoichiometric and catalytic methods often depends on the substrate's functional group tolerance, desired selectivity, and scalability of the reaction. For the synthesis of this compound, a catalytic hydrogenation approach using H₂/Pd-C would be a viable and efficient strategy, drawing parallels from established procedures for similar pyridine-containing compounds.

Nucleophilic Substitution Approaches to this compound

The synthesis of this compound can be theoretically achieved through nucleophilic substitution, a fundamental class of reactions in organic chemistry. This approach would likely involve the reaction of a suitable precursor, such as 3-(halomethyl)-5-fluoropyridine (e.g., 3-(chloromethyl)-5-fluoropyridine), with ammonia (B1221849).

The reaction mechanism proceeds via the nucleophilic attack of the ammonia molecule on the electrophilic carbon atom of the chloromethyl group. This initial reaction forms the primary amine, (5-fluoropyridin-3-yl)methanamine. Subsequently, this primary amine can act as a nucleophile itself, reacting with a second molecule of 3-(chloromethyl)-5-fluoropyridine (B2665589) to yield the target secondary amine, this compound.

However, a significant challenge in this synthetic route is the potential for over-alkylation. youtube.com The newly formed primary amine can be more nucleophilic than ammonia, and the secondary amine can be more nucleophilic than the primary amine. This can lead to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, which complicates the purification process and reduces the yield of the desired product. youtube.com The reaction must be carried out in an ethanolic solvent to prevent the formation of an alcohol as a byproduct. youtube.com

Comparison with Reductive Amination: Yield and Selectivity Profiles

Reductive amination presents a viable alternative to nucleophilic substitution for the synthesis of this compound, often providing better control over the reaction and higher selectivity. This method typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the primary amine. This primary amine can then react with a second molecule of the aldehyde to form a new imine, which upon reduction yields the target secondary amine.

The key advantage of reductive amination is that it generally avoids the problem of over-alkylation that plagues nucleophilic substitution with alkyl halides. nih.gov By controlling the stoichiometry of the reactants and the reaction conditions, it is possible to favor the formation of the secondary amine. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.govresearchgate.net

Synthetic MethodGeneral AdvantagesGeneral DisadvantagesKey Intermediates
Nucleophilic SubstitutionUses readily available starting materials (alkyl halides, ammonia).Poor selectivity due to over-alkylation, leading to a mixture of products. youtube.com3-(halomethyl)-5-fluoropyridine, (5-fluoropyridin-3-yl)methanamine
Reductive AminationHigher selectivity and better control over the degree of alkylation. nih.gov Avoids polyalkylation. nih.govRequires a suitable aldehyde precursor and a reducing agent. The reaction may require a catalyst. researchgate.netrsc.org5-fluoropyridine-3-carbaldehyde, (5-fluoropyridin-3-yl)methanimine

Optimization of Reaction Parameters for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters.

Influence of Temperature and Solvent Systems

For the nucleophilic substitution pathway, the choice of solvent is critical. Ethanolic conditions are preferred to prevent the formation of alcohols as byproducts. youtube.com The temperature would need to be carefully controlled to manage the rate of reaction and minimize side reactions.

In reductive amination , the solvent system can influence both the formation of the imine intermediate and the subsequent reduction step. Solvents such as methanol, 1,4-dioxane, or even water have been used in related reductive amination reactions. rsc.orgmdpi.com The temperature is also a crucial factor; for instance, in the reductive amination of furfural (B47365), the reaction is carried out at 80°C. rsc.org The optimal temperature will depend on the specific substrate, reducing agent, and catalyst used.

Synthetic MethodTypical SolventsGeneral Influence of Temperature
Nucleophilic SubstitutionEthanol youtube.comHigher temperatures increase reaction rate but may also increase the rate of side reactions.
Reductive AminationMethanol, 1,4-Dioxane, Water rsc.orgmdpi.comAffects both imine formation and reduction steps. Optimization is required for each specific system. rsc.org

Catalyst Loading and Activity for this compound Formation

Catalysts are central to many synthetic routes for amines, particularly in reductive amination and related C-N bond-forming reactions.

For reductive amination , catalysts such as Raney Nickel, Platinum on carbon (Pt/C), or Rhodium on Alumina (Rh/Al₂O₃) are commonly used for the hydrogenation of the imine intermediate. researchgate.netrsc.org The catalyst loading is a critical parameter to optimize. For example, in the synthesis of a related bis(pyridinyl)amine, a palladium catalyst loading of 8 mol% was found to be optimal. mdpi.com Insufficient catalyst may lead to slow or incomplete reactions, while excessive catalyst can be uneconomical and may sometimes lead to undesired side reactions.

Catalyst TypeTypical ApplicationEffect of LoadingReference Example
Pd(dba)₂/BINAPPd-catalyzed AminationIncreasing loading from 4 to 8 mol% increased yield significantly. mdpi.comSynthesis of Bis(5-(Trifluoromethyl)pyridin-2-yl)amine mdpi.com
Rh/Al₂O₃Reductive AminationChoice of metal dictates competitive hydrogenation vs. amination. rsc.orgReductive amination of furfural rsc.org
Iron-based catalystReductive AminationA 10 mol% loading was found to be effective for the amination of various ketones and aldehydes. nih.govSynthesis of primary amines from ketones and aldehydes nih.gov

Reaction Monitoring and Purity Control in Synthetic Pathways

Rigorous monitoring and control of purity are essential for the successful synthesis of this compound. The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comchemicalbook.comnih.gov

Upon completion of the reaction, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

Extraction: To separate the product from inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a powerful technique for separating the desired secondary amine from primary and tertiary amine byproducts. guidechem.com

Recrystallization: If the final product is a solid, recrystallization can be an effective method for achieving high purity.

Distillation: For liquid products, distillation under reduced pressure might be applicable.

The purity of the final compound is typically confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis. mdpi.comchemicalbook.com

Advanced Production

While direct synthesis routes for this compound are not prominently documented, advanced methodologies for the synthesis of fluorinated pyridines and related amines suggest potential pathways.

One such advanced approach involves the use of pyridine (B92270) N-oxides . The fluorination of pyridine rings can be challenging, but the activation of the ring through N-oxide formation can facilitate nucleophilic aromatic substitution. For example, 3-fluoro-4-nitropyridine (B80604) N-oxide can be synthesized and subsequently reduced to the corresponding aminopyridine. nih.gov This strategy could be adapted to create the necessary (5-fluoropyridin-3-yl) building blocks.

Palladium-catalyzed amination reactions , such as the Buchwald-Hartwig amination, represent another powerful tool for constructing C-N bonds. These reactions have been successfully employed for the synthesis of di(pyridin-2-yl)amine derivatives from a halo-pyridine and an amine in the presence of a palladium catalyst and a suitable ligand. mdpi.com A similar strategy could potentially be developed for the synthesis of this compound.

These advanced methods may offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of chemical compounds, offering advantages in safety, efficiency, and scalability over traditional batch methods. The application of this technology to the synthesis of pyridine-containing molecules is an area of active research. While a specific continuous flow process for this compound is not detailed in the literature, the synthesis of structurally similar compounds, such as 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate of Vitamin B1, provides a strong model for its potential production. doi.org

This analogous synthesis demonstrates a fully continuous process involving multiple steps, including the use of microchannel reactors and fixed-bed reactors. doi.org Such a setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high conversion rates and yields. doi.org The challenges of clogging, often encountered in flow chemistry with solid byproducts, can be mitigated through the use of advanced reactor designs like the Coflore ACR. doi.org

A significant advancement in continuous flow synthesis is the use of immobilized catalysts, which facilitate product purification and catalyst recycling. Silicon-nanostructure-supported palladium (SiNS-Pd) catalysts have shown considerable promise in this area. researchgate.net These catalysts can be integrated into microflow reactors, providing a large surface area for efficient catalytic reactions. researchgate.netresearchgate.net

The design of these microflow devices often involves a sandwich-structured flow channel plate, where the SiNS-Pd catalyst is housed. researchgate.net This configuration allows for a continuous flow of reactants over the catalyst, promoting efficient mass and heat transfer. researchgate.net The application of SiNS-Pd catalysts has been successfully demonstrated in the reductive amination of aldehydes and amines, a key reaction type for the synthesis of complex amines. researchgate.net

Table 1: Microflow Reactor Design with SiNS-Pd Catalyst

ComponentMaterial/SpecificationFunction
Catalyst HousingAluminumProvides structural support for the reactor setup.
Flow Channel PlatePEEKContains the microflow channels for reactant flow.
CatalystSiNS-PdCatalyzes the chemical transformation.
Bottom BaseAluminumEncloses the reactor setup.
Microflow Channelh = 25, 40, or 100 μmDefines the reaction volume and contact area with the catalyst.

The use of SiNS-Pd catalysts in microflow reactors also contributes to productivity by enabling long-term, stable operation. researchgate.net These heterogeneous catalysts can be used for extended periods without significant loss of activity, reducing downtime and operational costs. researchgate.net The efficient mass and heat transfer in microreactors can lead to higher reaction rates and selectivities compared to batch processes, further boosting productivity. researchgate.net

Palladium-Catalyzed Amination Protocols for Related Fluorinated Pyridine Amine Synthesis

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. researchgate.netnih.govrsc.org This methodology is highly valuable for the synthesis of arylamines and heteroarylamines, including those containing fluorine atoms. researchgate.netnih.govnih.gov The synthesis of fluorinated pyridine amines often involves the cross-coupling of a fluorinated pyridine halide with an amine. researchgate.net

The presence of the fluorine atom and the nitrogen atom in the pyridine ring can influence the reactivity of the substrate, making the choice of catalyst system crucial. acs.orgpkusz.edu.cn Research has shown that with the appropriate ligand and reaction conditions, high yields of the desired aminated products can be achieved. mdpi.com For instance, the palladium-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic amines has been successfully demonstrated. mdpi.com

The success of a palladium-catalyzed amination reaction is heavily dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. capes.gov.brcapes.gov.br These ligands play a critical role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, reductive elimination), and influencing the selectivity of the reaction.

For the amination of challenging substrates like fluorinated pyridines, specialized ligands are often required. Dialkylbiaryl phosphines, such as BrettPhos and RuPhos, have proven to be highly effective for a wide range of C-N cross-coupling reactions, including those involving heteroaryl halides. nih.gov These ligands are known for their ability to promote efficient catalysis at low catalyst loadings and short reaction times. nih.gov The design of these ligands often involves bulky and electron-rich phosphines that facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. nih.gov The development of air-stable palladium(I) dimer precatalysts supported by biaryl phosphine ligands has further expanded the toolkit for these transformations. rsc.org

Table 2: Key Ligands in Palladium-Catalyzed Amination

LigandSubstrate ScopeKey Features
JosiphosAryl chlorides, bromides, and triflatesEffective for a large number of substrate combinations.
BrettPhosPrimary amines with aryl/heteroaryl halidesProvides wide scope and robust performance. nih.gov
RuPhosSecondary amines with aryl/heteroaryl halidesComplements BrettPhos for a broad range of amines. nih.gov
Biaryl PhosphinesGeneral amination reactionsA versatile class of ligands with tunable steric and electronic properties. rsc.orgcapes.gov.br

Chemical Reactivity and Mechanistic Pathways of Bis 5 Fluoropyridin 3 Yl Methyl Amine

Oxidation Reactions of the Secondary Amine and Pyridine (B92270) Nitrogen

The Bis((5-fluoropyridin-3-YL)methyl)amine molecule possesses three nitrogen atoms that can undergo oxidation: the secondary amine bridge and the two nitrogen atoms within the fluoropyridine rings. The relative reactivity of these nitrogen atoms is primarily governed by their nucleophilicity and the steric environment. Generally, the secondary amine is more basic than the pyridine nitrogens, suggesting a higher susceptibility to electrophilic attack by oxidizing agents.

Formation of N-Oxides and Other Oxidation Products

Oxidation of this compound can yield a variety of products depending on which nitrogen atom is targeted.

Pyridine N-Oxide Formation: The nitrogen atoms of the pyridine rings can be oxidized to form the corresponding N-oxides. wikipedia.orgwikipedia.org Specifically, the oxidation of the 3-fluoropyridine (B146971) moieties would produce Bis((5-fluoro-1-oxido-pyridin-1-ium-3-yl)methyl)amine. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, withdrawing electron density and influencing its reactivity in subsequent reactions. pipzine-chem.com Research on 3-fluoropyridine confirms its ability to be oxidized to 3-fluoropyridine N-oxide. pipzine-chem.comsigmaaldrich.com

Secondary Amine Oxidation: The central secondary amine is also a prime site for oxidation. The initial product of such a reaction is typically a hydroxylamine (B1172632), in this case, N-hydroxy-bis((5-fluoropyridin-3-yl)methyl)amine. uomustansiriyah.edu.iq Depending on the reaction conditions and the oxidant used, this intermediate can sometimes be further oxidized to a nitrone. uomustansiriyah.edu.iqorganic-chemistry.org Studies involving the oxidation of analogous compounds, such as ethylbis(2-pyridylmethyl)amine coordinated to a metal center, have demonstrated that the secondary amine is indeed a reactive site for oxidation. rsc.orgnih.gov

Influence of Oxidizing Agents (e.g., Hydrogen Peroxide, Peracids)

The choice of oxidizing agent plays a pivotal role in determining the outcome of the oxidation reaction.

Peracids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the N-oxidation of pyridines and other tertiary amines. wikipedia.org These reactions are typically performed in organic solvents such as dichloromethane (B109758) at controlled temperatures. pipzine-chem.com

Hydrogen Peroxide (H₂O₂): As an environmentally benign oxidant, hydrogen peroxide is another common choice. Its reactivity can be enhanced by using catalysts. For example, tungstate (B81510) salts can catalyze the N-oxidation of pyridines with H₂O₂. pipzine-chem.com Similarly, certain platinum(II) complexes have been shown to mediate the oxidation of both secondary and tertiary amines with hydrogen peroxide under mild conditions. rsc.org

Control of Reaction Conditions to Direct Oxidation Selectivity

Given the three potential sites for oxidation in this compound, achieving selectivity is a key synthetic challenge. The secondary amine, being the most basic and nucleophilic site, is generally expected to oxidize preferentially.

However, synthetic strategies have been developed to reverse this selectivity. A notable method for achieving selective N-oxidation of heteroaromatic rings in the presence of more reactive aliphatic amines is through in situ protonation. nih.gov By introducing a Brønsted acid, the more basic secondary amine is protonated to form an ammonium (B1175870) salt. This effectively deactivates the amine towards the electrophilic oxidant, thereby directing the oxidation to the less basic pyridine nitrogen atoms. nih.gov This strategy could be employed to selectively synthesize the mono- or di-N-oxide of the pyridine rings in this compound.

The following interactive table summarizes potential strategies to control the site of oxidation.

Target ProductRecommended StrategyCommon Oxidizing AgentsUnderlying Principle
Pyridine N-Oxide In situ protonation of the secondary amine. nih.govm-CPBA or H₂O₂ with a suitable catalyst.The more basic secondary amine is deactivated by protonation, allowing the less reactive pyridine nitrogen to be oxidized. nih.gov
Hydroxylamine (from secondary amine)Direct oxidation under controlled conditions.H₂O₂ or peracids.The more nucleophilic secondary amine is kinetically favored for oxidation over the less basic pyridine nitrogens. uomustansiriyah.edu.iq

Reduction Reactions of the Fluoropyridine Moieties

Reduction of the two fluoropyridine rings in this compound would result in the corresponding bis((5-fluoropiperidin-3-yl)methyl)amine. This transformation converts the planar, aromatic heterocycles into saturated, conformationally flexible piperidine (B6355638) rings, which drastically alters the molecule's three-dimensional structure and properties.

Catalytic Hydrogenation of Pyridine Rings

Catalytic hydrogenation is the most common and effective method for the reduction of pyridine rings to piperidines. This reaction involves treating the substrate with hydrogen gas in the presence of a heterogeneous metal catalyst. A key consideration for the hydrogenation of fluoropyridines is the potential for a side reaction known as hydrodefluorination, which results in the loss of the fluorine substituent.

Careful selection of the catalyst and reaction conditions is necessary to achieve the desired transformation while preserving the C-F bond. Research has demonstrated that fluoropyridines can be successfully hydrogenated to the corresponding fluoropiperidines.

The data table below outlines research findings on the catalytic hydrogenation of related fluoropyridine compounds.

Catalyst SystemSubstrate ExampleKey Findings and Conditions
Pd(OH)₂/C, H₂ 3-FluoropyridineThe presence of an acid, such as HCl, protonates the pyridine and facilitates efficient reduction to 3-fluoropiperidine.
Rhodium-carbene catalyst, H₂, HBpin 3-FluoropyridineEnables a one-pot dearomatization and hydrogenation process, yielding all-cis-fluorinated piperidines with high diastereoselectivity.

Chemoselective Reduction with Hydride Reagents (e.g., LiAlH₄, NaBH₄)

Common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), exhibit excellent chemoselectivity but are generally incapable of reducing stable aromatic systems like pyridine under standard reaction conditions. wikipedia.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to alcohols. youtube.com It does not typically react with less electrophilic functional groups such as esters, amides, or aromatic rings. au.dk Consequently, NaBH₄ is not expected to reduce the fluoropyridine rings of the title compound.

Lithium Aluminum Hydride (LiAlH₄): As a significantly more powerful reducing agent, LiAlH₄ can reduce a broad spectrum of functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.comnumberanalytics.com However, its reactivity does not generally extend to the reduction of unactivated aromatic rings like benzene (B151609) or pyridine. wikipedia.org While some forcing conditions can lead to partial reduction of pyridine to dihydropyridines, this is not a general or efficient method for forming piperidines. wikipedia.org

This inherent lack of reactivity provides a powerful tool for chemoselective synthesis. If other reducible functional groups were present in a derivative of this compound, they could be targeted with hydride reagents while leaving the fluoropyridine rings untouched.

The following table summarizes the expected reactivity of these common hydride reagents.

ReagentExpected Outcome with Fluoropyridine RingRationale for Selectivity
Sodium Borohydride (NaBH₄) No ReactionA mild reagent that is not sufficiently reactive to reduce an electron-rich aromatic ring. youtube.comau.dk
Lithium Aluminum Hydride (LiAlH₄) No Reaction (under standard conditions)A strong but selective reagent that does not typically reduce unactivated aromatic systems. wikipedia.orgmasterorganicchemistry.com

Table of Mentioned Chemical Compounds

Chemical Name
3-Fluoropiperidine
3-Fluoropyridine
3-Fluoropyridine N-oxide
Aldehydes
Amides
Benzene
This compound
Carboxylic acids
Dichloromethane
Esters
Ethylbis(2-pyridylmethyl)amine
HBF₄ (Fluoroboric acid)
HBpin (Pinacolborane)
Hydrochloric acid (HCl)
Hydrogen Peroxide
Ketones
Lithium aluminum hydride (LiAlH₄)
meta-Chloroperoxybenzoic acid (m-CPBA)
N-hydroxy-bis((5-fluoropyridin-3-yl)methyl)amine
Palladium on carbon (Pd/C)
Piperidine
Sodium borohydride (NaBH₄)

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the fluorine atoms on the pyridine rings are potential leaving groups for such substitutions.

The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state. wikipedia.org Generally, fluoropyridines can react with a variety of nucleophiles to displace the fluoride (B91410) ion. These reactions typically require activation from electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on related fluoropyridine systems. A range of nucleophiles have been successfully employed in the SNAr of other fluorinated heterocycles.

Common nucleophiles that could potentially react with this compound under suitable conditions include:

Oxygen Nucleophiles: Alkoxides (e.g., methoxide (B1231860), ethoxide) and phenoxides.

Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines (aliphatic and aromatic), and azides. acs.org

Sulfur Nucleophiles: Thiolates (e.g., thiophenolates).

Carbon Nucleophiles: Cyanide ions and enolates. researchgate.net

The reaction conditions for these transformations can vary significantly. While highly activated systems may react under mild conditions, less reactive substrates, such as those involving substitution at the 3- or 5-position of pyridine, often require forcing conditions like high temperatures or the use of strong bases (e.g., phosphazene superbases) to facilitate the reaction. acs.orgacs.org

Table 1: Potential Nucleophiles for SNAr on the Fluorinated Pyridine Ring
Nucleophile ClassExamplePotential Product Structure
Oxygen NucleophilesAlkoxides (RO-)Bis((5-alkoxypyridin-3-YL)methyl)amine
Displacement of fluoride by alkoxides like sodium methoxide would yield an ether linkage. These reactions often require heat.
Nitrogen NucleophilesSecondary Amines (R2NH)Bis((5-(dialkylamino)pyridin-3-YL)methyl)amine
Reaction with amines like dimethylamine (B145610) or piperidine would lead to the corresponding 5-aminopyridine derivatives.
Sulfur NucleophilesThiolates (RS-)Bis((5-(alkylthio)pyridin-3-YL)methyl)amine
Thiolates are generally strong nucleophiles and can displace fluoride to form thioethers.
Carbon NucleophilesCyanide (CN-)Bis((5-cyanopyridin-3-YL)methyl)amine
Substitution with cyanide introduces a nitrile group, a versatile handle for further functionalization.

The regioselectivity of SNAr on the pyridine ring is governed by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. quora.com

In this compound, the fluorine atom is at the 5-position, which is meta to the ring nitrogen. Attack by a nucleophile at this position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen. This makes the intermediate significantly less stable and the reaction kinetically disfavored compared to substitution at the 2- or 4-positions. nih.gov

The electronic effects of the substituents are twofold:

Fluorine (at C-5): This atom exerts a powerful electron-withdrawing inductive effect (-I), which makes all carbons in the ring more electrophilic and thus more susceptible to nucleophilic attack. This effect activates the ring toward SNAr.

Aminomethyl group (at C-3): The -(CH₂NHCH₂)R group is generally considered to be weakly electron-donating through induction (+I), which slightly deactivates the ring towards nucleophilic attack.

Despite the activating inductive effect of fluorine, the unfavorable regiochemistry (meta-attack) is the dominant factor, making direct SNAr at the C-5 position challenging under standard conditions. nih.gov Overcoming this barrier typically requires harsh reaction conditions or specialized catalytic systems that can facilitate substitution on less reactive aryl fluorides. acs.org

Electrophilic Aromatic Substitution (EAS) Potentials on the Pyridine Rings

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The reactivity of pyridine in EAS is often compared to that of nitrobenzene (B124822). wikipedia.org Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) cation. This further deactivates the ring to a very large extent, making substitution nearly impossible. quora.com

When EAS on pyridine does occur, it proceeds preferentially at the 3- and 5-positions. This is because attack at these positions allows the positive charge of the intermediate sigma complex (arenium ion) to be delocalized across three carbon atoms without placing it on the already electron-deficient and electronegative nitrogen atom. quimicaorganica.orgquora.com

In the case of this compound, the key positions for EAS (C-3 and C-5) are already occupied. The remaining positions are C-2, C-4, and C-6.

The powerful deactivating effect of the ring nitrogen strongly disfavors substitution at the ortho (C-2, C-6) and para (C-4) positions.

The fluorine substituent at C-5 is a deactivating group for EAS but is an ortho, para-director, meaning it would direct incoming electrophiles toward positions C-4 and C-6.

The aminomethyl group at C-3 would be protonated under acidic conditions to form a -CH₂NH₂⁺- group, which is a strong deactivating, meta-directing group.

The combination of these factors renders the pyridine rings in this compound exceptionally unreactive towards electrophilic aromatic substitution. A potential, albeit still challenging, route to achieve EAS would be through the formation of the corresponding pyridine N-oxide. Oxidation of the ring nitrogen to an N-oxide moderates its deactivating effect and directs electrophilic attack to the C-2, C-4, and C-6 positions. wikipedia.org

Side Reactions and Byproduct Formation in this compound Chemistry

The central nitrogen atom in this compound is a secondary amine. Secondary amines are potent nucleophiles and can readily react with alkylating agents. A significant side reaction in any process involving this molecule and electrophiles (such as alkyl halides) is over-alkylation.

This issue is also pertinent to the synthesis of the title compound itself, which likely involves the reaction of 5-fluoro-3-(halomethyl)pyridine with an amine. If ammonia is used, a mixture of primary, secondary (the desired product), and tertiary amines can be formed. If the synthesis involves the reaction of two equivalents of 5-fluoro-3-(halomethyl)pyridine with a primary amine, further alkylation of the desired secondary amine product to form a tertiary amine is a probable competing pathway. The product amine is often as nucleophilic, or even more so, than the starting amine, leading to poor selectivity.

The reaction is as follows: this compound + R-X → [Tris-substituted Tertiary Amine]⁺ X⁻

This tertiary amine can be a significant byproduct, complicating purification and reducing the yield of the desired secondary amine.

The stability of this compound can be compromised under certain conditions, leading to decomposition or rearrangement.

Decomposition via HF Elimination: Fluorinated aromatic compounds, including fluoropyridines, can undergo elimination of hydrogen fluoride (HF) under harsh basic or thermal conditions. While this is more common for di- or polyfluorinated systems, it remains a potential decomposition pathway, especially if strong bases are used in an attempt to promote other reactions. acs.org

Hydrogenation-Induced Decomposition: Catalytic hydrogenation, a reaction often used to reduce pyridine rings to piperidines, can be complicated by hydrodefluorination. nih.govnih.gov In this process, the C-F bond is cleaved and replaced by a C-H bond, leading to the loss of the fluorine substituent, which would be considered a decomposition of the parent molecule's structure.

N-Oxide Mediated Decomposition: While pyridine N-oxides are useful synthetic intermediates, they can also be prone to decomposition. For instance, base-induced decomposition of N-fluoropyridinium salts is a known pathway to generate 2-fluoropyridines, indicating the potential for ring modification under specific activating and basic conditions. acs.orgacs.org

Specific rearrangement processes for the this compound skeleton are not well-documented. However, like other benzylic or pyridylic amines, cleavage of the C-N bond can occur under reductive or strongly acidic conditions.

Formation of Azoxyarenes from Related Aminopyridines

The synthesis of azoxy compounds from aromatic amines is a well-established transformation in organic chemistry, often proceeding through oxidative conditions. In the context of aminopyridines, the formation of the corresponding azoxypyridines involves the creation of a nitrogen-nitrogen double bond with an associated oxygen atom. Research into the oxidation of various aminopyridines provides a foundational understanding of the potential reactivity of this compound under similar conditions.

One of the primary challenges in the synthesis of azoxyarenes from aromatic amines is controlling the selectivity of the oxidation process. Depending on the reaction conditions and the nature of the starting amine, a variety of products can be formed, including hydroxylamines, nitroso compounds, and nitro compounds, with azoxyarenes being one of several potential outcomes. mdpi.comacs.org

Studies on the oxidation of 3-aminopyridine (B143674) have demonstrated its capability to form the corresponding 3,3'-azoxypyridine. For instance, the oxidation of 3-aminopyridine using peroxomonosulfuric acid (PMSA) has been investigated, showing a second-order reaction that is first order in both the peroxy acid and the substrate at a constant pH. researchgate.net This indicates a direct reaction between the aminopyridine and the oxidizing agent, leading to the formation of the azoxy linkage.

The presence of surfactants can also influence the product distribution in the oxidation of aromatic amines. For example, cationic surfactants have been shown to favor the formation of nitrobenzene from aniline, potentially by stabilizing the nitroso intermediate and preventing its condensation to form azoxy compounds. acs.org This suggests that the reaction environment can be tailored to selectively favor or disfavor the formation of azoxyarenes.

The following table summarizes general findings on the oxidation of aminopyridines, which can serve as a model for predicting the behavior of this compound.

Oxidizing AgentSubstrateMajor Product(s)Reference
Peroxomonosulfuric Acid (PMSA)3-Aminopyridine3,3'-Azoxypyridine researchgate.net
Hydrogen PeroxideAnilinesAzoxyarenes/Nitroarenes mdpi.com
Performic Acid (in situ)AnilinesNitroarenes (selectively with surfactant) acs.org
Metallo-porphyrins/TBHPAminopyridinesNitropyridines mdpi.com
Elucidation of Intermediate Condensation Mechanisms

The formation of azoxyarenes from aromatic amines is generally understood to proceed through a series of intermediate steps involving the initial oxidation of the amine. The precise mechanism can vary depending on the oxidant and reaction conditions, but a common pathway involves the condensation of two key intermediates: a nitrosoarene and a hydroxylamine.

The proposed mechanistic steps are as follows:

Oxidation to Nitroso Intermediate: The initial step is the oxidation of the primary or secondary aromatic amine to a nitroso derivative. In the case of an aminopyridine, this would be the corresponding nitrosopyridine. mdpi.com

Formation of Hydroxylamine Intermediate: Concurrently, a portion of the starting amine or an intermediate can be converted to a hydroxylamine derivative.

Condensation: The pivotal step is the condensation reaction between the electrophilic nitroso intermediate and the nucleophilic hydroxylamine intermediate. This condensation forms an N-N bond and, after subsequent dehydration, yields the final azoxyarene product.

The kinetics of the oxidation of 3-aminopyridine by peroxomonosulfuric acid suggest a mechanism involving the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net This initial attack would lead to the formation of the hydroxylamine intermediate, which can then react further.

The general mechanism for the formation of azoxyarenes from aromatic amines can be depicted in the following reaction scheme:

General Condensation Mechanism for Azoxyarene Formation

While this provides a general framework, the specific intermediates and transition states for the reaction involving this compound would require dedicated experimental and computational studies for full elucidation.

Structural Elucidation and Spectroscopic Characterization of Bis 5 Fluoropyridin 3 Yl Methyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. However, for Bis((5-fluoropyridin-3-YL)methyl)amine, specific experimental NMR data is not available in the public domain.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

A proton NMR (¹H NMR) spectrum would be essential to identify the different types of hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) rings and the methylene (B1212753) (-CH2-) groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling constants (J) would reveal the connectivity between neighboring protons. Without experimental data, a detailed analysis remains hypothetical.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would show separate signals for each unique carbon atom in the pyridine rings and the methylene bridges. The presence of the fluorine atom would likely cause splitting of the signals for nearby carbon atoms, providing further structural information. The absence of published spectra precludes a definitive analysis of the carbon framework.

¹⁹F NMR Spectroscopy: Electronic Environment of Fluorine Atoms

Given the presence of fluorine, fluorine-19 NMR (¹⁹F NMR) spectroscopy would be a highly informative technique. It is particularly sensitive to the electronic environment of the fluorine atoms. A ¹⁹F NMR spectrum would provide a specific signal for the fluorine atoms on the pyridine rings, and its chemical shift would offer insights into the electron density around the fluorine nucleus. This data is currently unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY would establish correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine rings.

HSQC would identify which protons are directly attached to which carbon atoms. mdpi.com

HMBC would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the methylene groups and the pyridine rings. mdpi.com

The application of these techniques would be vital for the complete structural assignment of this compound, but no such experimental data has been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₂H₁₁F₂N₃), the expected monoisotopic mass is approximately 235.0972 g/mol . sigmaaldrich.com An HRMS measurement would confirm this elemental composition. While the molecular weight is listed by suppliers, the primary experimental HRMS data is not publicly available. sigmaaldrich.comsigmaaldrich.com Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of the molecule.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

While specific data is unavailable for the target compound, predictive tools can offer theoretical values for collision cross-section (CCS) for related structures, which is a measure of an ion's size and shape in the gas phase. For instance, the predicted CCS for the [M+H]+ adduct of a similar compound, 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine, is 136.1 Ų. Such predictive data can be a useful, albeit theoretical, guide in the absence of experimental findings.

Vibrational Spectroscopy

Experimental Infrared (IR) spectroscopy data for this compound is not found in publicly accessible databases. However, based on its molecular structure, a theoretical IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

N-H Stretch: A weak to medium absorption band for the secondary amine (N-H) stretching vibration, typically in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations from the pyridine rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH2-) groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretch: The pyridine rings would show characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1250-1000 cm⁻¹.

C-N Stretch: The C-N stretching vibrations for the amine would be present in the 1250-1020 cm⁻¹ region.

A related compound, Bis(2-methoxyethyl)amine, shows characteristic IR spectral data that can provide a comparative reference for the amine functional group.

Published Raman spectroscopy data for this compound is currently unavailable. Raman spectroscopy would serve as a valuable complementary technique to IR spectroscopy. It is particularly effective for observing non-polar bonds. For this compound, Raman spectroscopy would be expected to provide strong signals for the symmetric vibrations of the pyridine rings and the C-C backbone. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structural Determination

There are no published single crystal X-ray diffraction studies for this compound. Such an analysis would provide the definitive solid-state structure, including the precise arrangement of atoms in the crystal lattice, and would confirm the molecular geometry. For a related compound, N-(quinolin-3-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine, single crystals were obtained by slow evaporation from a dichloromethane (B109758) solution, and the analysis revealed a monoclinic crystal system with P21 symmetry. A similar approach could potentially be used to obtain single crystals of this compound.

Without experimental X-ray crystallographic data, the precise bond lengths, bond angles, and torsional angles for this compound remain undetermined. However, data from structurally similar compounds can provide reasonable estimates. For example, in a zinc complex of a derivative of bis(pyridin-2-ylmethyl)amine, the Zn-N bond lengths to the pyridyl nitrogens were found to be approximately 2.14-2.15 Å, and the Zn-N bond to the tertiary amine was 2.27 Å. The dihedral angle between the two pyridine rings in this complex was 15.84°. In another related structure, 3-{[Bis(pyridin-2-ylmethyl)amino]methyl}-2-hydroxy-5-methylbenzaldehyde, the dihedral angle between the two pyridine rings was found to be 69.7°. These values can vary significantly based on the specific substituents and the crystalline packing forces.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

The molecular structure of this compound lacks a stereocenter, meaning it is an achiral molecule. As such, it does not exhibit enantiomerism. Therefore, chiroptical spectroscopy techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used for the characterization of enantiomers, are not applicable to this compound.

Computational and Theoretical Chemistry Approaches to Bis 5 Fluoropyridin 3 Yl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and geometric characteristics of Bis((5-fluoropyridin-3-YL)methyl)amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterValue
C-F Bond Length (Å)1.35
Pyridine (B92270) C-N Bond Length (Å)1.34
Amine C-N Bond Length (Å)1.47
C-N-C Bond Angle (°)112.0
Pyridine Ring Dihedral Angle (°)75.0

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar molecular structures.

Quantum chemical calculations can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

These predictions are valuable for confirming the chemical structure of synthesized this compound by comparing the calculated spectra to experimental data. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of electronegative atoms like fluorine, dictates its chemical shift. For fluoropyridines, the position of the fluorine atom significantly influences the chemical shifts of the carbon and hydrogen atoms in the ring. fluorine1.ruacs.org For example, the ¹⁹F NMR chemical shift is highly sensitive to its electronic surroundings. Similarly, the ¹³C chemical shifts of the carbons directly bonded to fluorine and nitrogen will be distinct. The proton chemical shifts of the methylene (B1212753) bridges and the pyridine rings can also be accurately predicted.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹⁹F-125.0-124.5
¹³C (C-F)160.0159.8
¹³C (CH₂)55.054.7
¹H (CH₂)3.903.88
¹H (Pyridine, ortho to N)8.508.48

Note: The data in this table is hypothetical and for illustrative purposes. Predicted values are typically calculated relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and may require scaling to match experimental results.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the pyridine rings and the central amine. This indicates these sites are most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient pyridine rings, particularly the carbon atoms, suggesting these areas are prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally implies higher reactivity. In studies of pyridine derivatives, FMO analysis has revealed that the electronic density of the HOMO is often delocalized over the conjugation plane. acs.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red signifies areas of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor).

In this compound, the ESP would show regions of high negative potential around the nitrogen atoms of the pyridine rings and the central amine, as well as the fluorine atoms, due to the lone pairs of electrons and high electronegativity. researchgate.netresearchgate.net These sites are potential centers for hydrogen bonding and coordination with metal ions. Conversely, regions of positive potential would be expected around the hydrogen atoms attached to the pyridine rings and the amine group. The ESP is particularly useful for understanding non-covalent interactions, which are critical for molecular recognition and binding processes. mdpi.compnas.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time.

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds connecting the pyridine rings to the central amine. MD simulations can explore the accessible conformations of the molecule in a given environment, such as in a solvent or interacting with a biological target. mdpi.comjchemlett.com

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be employed to predict the most stable conformations in various solvents. These methods model the solvent either explicitly, by including individual solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant.

By calculating the potential energy of different conformers (rotational isomers around the C-N bonds) in different solvent models (e.g., water, ethanol, chloroform), a conformational landscape can be generated. This analysis would reveal which shapes the molecule is most likely to adopt in different biological and chemical environments, which is crucial for understanding its interactions with other molecules.

Molecular Docking and Binding Mode Analysis with Biomacromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is of particular importance in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein.

Computational Modeling of Molecular Interactions with Protein Binding Sites (e.g., CYP450 isoforms)

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of substances. To understand the potential interaction of this compound with a specific CYP450 isoform, a three-dimensional model of the protein's active site is required. Molecular docking simulations would then be performed to place the ligand into this binding site in various possible orientations and conformations.

The results of these simulations would provide a binding model, suggesting the most likely way the molecule fits into the active site. This model would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For instance, the fluorine atoms on the pyridine rings could act as hydrogen bond acceptors, while the pyridine rings themselves could engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Ligand-Protein Interaction Energetics and Hotspot Identification

Following the determination of a plausible binding pose, the energetics of the ligand-protein interaction can be calculated. This involves using scoring functions to estimate the binding affinity (how strongly the ligand binds to the protein). These scoring functions take into account various energetic contributions, such as van der Waals forces, electrostatic interactions, and the desolvation penalty upon binding.

By analyzing the energetic contributions of individual amino acid residues in the binding site, it is possible to identify "hotspots" – residues that contribute most significantly to the binding affinity. This information is invaluable for understanding the determinants of binding and for designing new molecules with improved affinity or selectivity.

Free Energy Perturbation (FEP) Calculations for Binding Affinity Changes

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands that are structurally very similar. FEP simulations involve creating a thermodynamic cycle that connects the binding of the two ligands to the target protein. By computationally "mutating" one ligand into the other, both in the unbound state (in solvent) and in the bound state (in the protein's active site), the relative binding free energy can be calculated with high accuracy.

For this compound, FEP could be used to predict how modifications to its structure—for example, changing the position of the fluorine atom or replacing it with another substituent—would affect its binding affinity to a target protein like a CYP450 isoform. This predictive power can guide medicinal chemistry efforts by prioritizing the synthesis of compounds with the most promising binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating variations in molecular properties with changes in activity.

Correlation of Structural Variations with Calculated Molecular Descriptors

To build a QSAR model for a series of analogs of this compound, a range of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic distribution and reactivity.

Steric descriptors: such as molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to develop an equation that relates a selection of these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Influence of Fluorine Atoms on Calculated Binding Affinities and Molecular Properties

While specific computational studies on this compound are not extensively available in public literature, the influence of fluorine atoms on the molecular properties and binding affinities of related pyridine and aromatic compounds has been a subject of significant theoretical investigation. These studies provide a strong basis for inferring the expected effects of the two fluorine atoms in this compound.

The introduction of fluorine into a molecule can dramatically alter its electronic and steric properties, which in turn influences its interactions with biological targets. Computational models are crucial for dissecting these effects, which can be complex and sometimes counterintuitive.

Electronic Effects and Molecular Properties

The high electronegativity of fluorine is a primary driver of its influence on molecular properties. When attached to an aromatic ring like pyridine, fluorine acts as a strong electron-withdrawing group. This has several computationally predictable consequences:

Alteration of Aromatic System: The electron-withdrawing nature of fluorine reduces the electron density of the pyridine ring. nih.gov This can weaken π-stacking interactions that the non-fluorinated ring might otherwise form with aromatic residues in a protein binding pocket. nih.gov

Changes in Acidity and Basicity: The inductive effect of fluorine can significantly influence the pKa of nearby functional groups. For instance, fluorination has been shown to decrease the pKa of the hydroxyl group in tyrosine. nih.gov In the case of this compound, the basicity of the pyridine nitrogen atoms would be expected to be lower compared to the non-fluorinated analogue. Computational models can precisely quantify these changes in pKa. deepdyve.com

Influence on Calculated Binding Affinities

The impact of fluorine on binding affinity is multifaceted and can be either favorable or unfavorable depending on the specific context of the protein-ligand interaction. nih.govacs.org Computational approaches are essential for predicting the net effect of these competing influences.

Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor compared to other heteroatoms, it can still participate in hydrogen bonding, particularly when stronger acceptors are not available. nih.govacs.org Computational studies can model the geometry and energetic contribution of such interactions, which may be weak but can still contribute to the stability of a ligand in a binding pocket. nih.gov The presence of fluorine can also influence the network of water molecules within a binding site, which can indirectly affect binding affinity. nih.gov

Steric and Conformational Effects: Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to be substituted for hydrogen without causing significant steric clashes, making it a suitable isosteric replacement. researchgate.net However, even this small change can influence the conformational preferences of a molecule, which can be modeled computationally.

Enthalpic and Entropic Contributions: Fluorination can affect both the enthalpic and entropic contributions to the free energy of binding. For example, the disruption of a water network by a fluorine atom can lead to a more favorable entropic contribution due to less restricted water motion. nih.govacs.org Conversely, the loss of favorable interactions, such as π-stacking, can lead to an enthalpic penalty. acs.org Isothermal calorimetry, often complemented by computational calculations, can dissect these thermodynamic contributions. acs.org

Illustrative Data from Related Systems

To illustrate the potential impact of fluorination, the following table presents hypothetical calculated properties for this compound and its non-fluorinated analog, based on general principles observed in related compounds. Note: This data is for illustrative purposes only and is not derived from actual calculations on these specific molecules.

PropertyBis(pyridin-3-ylmethyl)amine (Hypothetical)This compound (Hypothetical)Expected Influence of Fluorine
Calculated pKa (Pyridine N)~5.2< 5.2Decrease due to electron withdrawal.
Calculated LogP~1.5~1.8 - 2.2Increase due to added lipophilicity. deepdyve.com
Calculated Dipole Moment (Debye)LowerHigherIncrease due to polar C-F bonds. deepdyve.com
Hypothetical Binding Affinity (Ki) to Target XY nM< Y or > Y nMContext-dependent; can increase or decrease affinity. nih.govresearchgate.net

Coordination Chemistry and Ligand Design with Bis 5 Fluoropyridin 3 Yl Methyl Amine

Synthesis of Metal Complexes Incorporating Bis((5-fluoropyridin-3-yl)methyl)amine

The synthesis of metal complexes with this compound is expected to follow established methodologies for related bis-pyridyl amine ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Pd, Co, Zn, Cu, Fe complexes by analogy)

The formation of transition metal complexes with this compound can be achieved by reacting the ligand with various metal precursors. For instance, palladium(II) complexes, which are of significant interest in catalysis, can be synthesized by reacting the ligand with palladium(II) chloride or other suitable palladium salts in a solvent like pyridine (B92270). nih.gov The synthesis of cobalt(II), zinc(II), copper(II), and iron(III) complexes would likely proceed by mixing the ligand with the corresponding metal chlorides or nitrates in an alcoholic solution, often with gentle heating to facilitate the reaction. icm.edu.plcore.ac.ukacs.orgmdpi.com The general synthetic route for these complexes is depicted in the following reaction:

M-Xn + L → [M(L)Xn]

Where M is the transition metal, X is an anion (e.g., Cl⁻, NO₃⁻), n is the charge of the metal, and L is this compound. The stoichiometry of the reaction can be adjusted to isolate complexes with different ligand-to-metal ratios.

Metal PrecursorPotential ComplexSynthesis Analogy
PdCl₂[Pd(L)Cl₂]Palladium(II) complexes with pyridine-containing ligands. nih.gov
CoCl₂[Co(L)Cl₂]Cobalt(II) complexes with bis(pyridylmethyl)amine. icm.edu.plmdpi.com
ZnCl₂[Zn(L)Cl₂]Zinc(II) complexes with bis(pyridylmethyl)amine. acs.orgresearchgate.net
CuCl₂[Cu(L)Cl₂]Copper(II) complexes with bis(pyridylmethyl)amine. rsc.orgresearchgate.net
FeCl₃[Fe(L)Cl₃]Iron(III) complexes with nitrogen-containing ligands. mdpi.comnih.govmdpi.com

Main Group Metal Complexes

While less common than their transition metal counterparts, main group metal complexes of bis-pyridyl amine ligands can also be synthesized. For example, magnesium(II) and zinc(II) have been shown to form complexes with related bis(imino)pyridine ligands. rsc.org The synthesis of main group metal complexes with this compound would likely involve the reaction of the ligand with a main group metal salt, such as magnesium chloride or aluminum chloride, in an appropriate solvent system. The resulting complexes could exhibit interesting structural and reactive properties, driven by the nature of the main group element.

Elucidation of Coordination Modes and Geometries

The coordination behavior of this compound is expected to be rich and varied, influenced by the nature of the metal ion and the reaction conditions.

Chelation Behavior of the Bis-Pyridyl Amine Moiety

The bis-pyridyl amine framework is a classic chelating ligand, capable of coordinating to a metal center through the nitrogen atoms of the two pyridine rings and the central amine nitrogen. acs.orgpsu.edu This typically results in the formation of two stable five-membered chelate rings. The fluorine substituents on the pyridine rings of this compound are expected to enhance the electron-withdrawing nature of the pyridyl groups, which could affect the donor strength of the nitrogen atoms and, consequently, the stability of the resulting metal complexes. mdpi.com The ligand can act as a tridentate N,N',N''-donor, which is a common coordination mode for this class of compounds. psu.edu

Factors Influencing Coordination Number and Stereochemistry

The coordination number and stereochemistry of the resulting metal complexes are governed by a combination of factors. These include the size and charge of the metal ion, the steric bulk of the ligand, and the nature of any co-ligands or counter-ions present in the coordination sphere. nih.govresearchgate.net For instance, smaller metal ions or those with a higher charge may favor lower coordination numbers, while larger metal ions can accommodate more ligands or solvent molecules, leading to higher coordination numbers. nih.gov The geometry of the complexes can range from tetrahedral and square planar for four-coordinate species to trigonal bipyramidal, square pyramidal, and octahedral for five- and six-coordinate species. nih.govnih.govnih.govmdpi.com The flexible nature of the bis-pyridyl amine backbone allows it to adapt to the preferred coordination geometry of the metal ion.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes of this compound would rely on a suite of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal center. A key diagnostic feature is the shift in the stretching frequency of the C=N bond within the pyridine rings upon complexation. core.ac.uk This shift to a higher or lower frequency is indicative of the electronic changes in the pyridine ring upon coordination. Additionally, new bands corresponding to metal-nitrogen (M-N) vibrations would appear in the far-IR region of the spectrum. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and any charge-transfer bands. nih.gov The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonding. For instance, the color of the complexes is a direct consequence of these electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) or Pd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. icm.edu.plnih.gov The chemical shifts of the protons on the pyridine rings and the methylene (B1212753) bridges would be expected to change upon coordination to the metal center. ¹⁹F NMR would be particularly useful for probing the electronic environment of the fluorine atoms and how it is affected by complexation.

Electronic Absorption and Emission Spectroscopy (e.g., Luminescent Properties)

The photophysical properties of metal complexes are intrinsically linked to the nature of the ligand. Transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electron configurations such as Ru(II), Re(I), Ir(III), and Pt(II), are well-known for their luminescent properties, which often arise from metal-to-ligand charge transfer (MLCT) excited states. nih.gov The incorporation of π-accepting ligands, such as N-heterocycles, can facilitate these transitions and enhance luminescence.

Complexes of first-row transition metals (e.g., V, Cr, Mn, Fe, Co, Ni, Cu) can also exhibit luminescence, although their excited states are often more complex and prone to non-radiative decay pathways. acs.org The ligand field strength and the rigidity of the ligand framework play crucial roles in determining the luminescent behavior of these complexes.

For this compound, the pyridine moieties are expected to act as π-acceptors, enabling the formation of luminescent metal complexes. The fluorine substituents, being highly electronegative, will withdraw electron density from the pyridine rings, which is anticipated to lower the energy of the ligand's π* orbitals. This electronic perturbation can influence the energy of the MLCT bands and, consequently, the emission wavelength. Metal complexes of fluorinated ligands are known to exhibit shifted spectroscopic features in both absorption and emission compared to their non-fluorinated counterparts. rsc.org

The luminescent properties of such complexes make them promising candidates for applications in bioimaging and as biosensors. nih.gov The introduction of fluorine can also enhance the stability and lipophilicity of the complexes, which are advantageous for these applications.

Table 1: Illustrative Photophysical Data for Related Pyridine-Based Ru(II) Complexes

ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
[Ru(bpy)₃]²⁺ (bpy = 2,2'-bipyridine)4526150.095
[Ru(F₂-bpy)₃]²⁺ (F₂-bpy = 4,4'-difluoro-2,2'-bipyridine)4486050.11

This table presents hypothetical data based on known trends for illustrative purposes, as specific data for this compound complexes is not available.

EPR Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes that contain unpaired electrons (i.e., are paramagnetic). researchgate.net It provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center. researchgate.net For a metal complex of this compound with a paramagnetic metal ion such as Cu(II), Mn(II), Fe(III), or Co(II), EPR spectroscopy would be a critical characterization tool. fu-berlin.defu-berlin.denationalmaglab.org

Furthermore, coupling to the ¹⁹F nuclei (I=1/2) could also be observed, providing direct evidence of the metal-ligand interaction and the delocalization of the unpaired electron onto the ligand framework. The analysis of these EPR parameters can reveal the geometry of the complex and the nature of the metal-ligand bonding. For instance, in cobalt(II) complexes, EPR can distinguish between high-spin and low-spin states and provide insights into the coordination geometry. researchgate.net

Table 2: Representative EPR Parameters for a Paramagnetic Cu(II) Complex with a Pyridine-Containing Ligand

This table presents typical data for a related complex to illustrate the type of information obtained from EPR spectroscopy.

Influence of Fluorine Substitution on Coordination Properties and Ligand Field

The introduction of fluorine atoms at the 5-position of the pyridine rings in this compound has profound electronic and steric consequences that modulate the ligand's coordination properties and the resulting ligand field.

Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). nih.gov This effect reduces the electron density on the pyridine ring and, most importantly, on the nitrogen donor atom. Consequently, the basicity of the pyridine nitrogen is decreased, making it a weaker σ-donor compared to its non-fluorinated counterpart.

This reduction in σ-donating ability weakens the metal-ligand bond and results in a weaker ligand field. A weaker ligand field, in turn, influences the electronic properties of the metal complex, including its d-orbital splitting, spin state, and redox potentials. For example, a weaker ligand field may favor a high-spin state for a metal ion that might otherwise be low-spin with a stronger field ligand.

While the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its steric influence can be significant, particularly in crowded coordination spheres. The introduction of fluorine atoms can lead to conformational constraints and preferences in the ligand that are not present in the non-fluorinated analogue.

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from bis(pyridylmethyl)amine and related pyridine-containing ligands are versatile catalysts for a wide range of organic transformations. mdpi.comacs.orgdiva-portal.orgacs.org The catalytic activity of these complexes is highly dependent on the electronic and steric properties of the ligand, which can be fine-tuned by introducing substituents like fluorine.

Complexes of this compound are expected to be active in various homogeneous catalytic reactions. The electron-withdrawing nature of the fluorine substituents can enhance the Lewis acidity of the metal center, which can be beneficial for reactions that involve the activation of substrates by the metal catalyst.

Potential catalytic applications include:

Oxidation Catalysis: Manganese and iron complexes of BPA are known to catalyze the epoxidation of olefins and the oxidation of alkanes. The electronic modifications introduced by fluorine could alter the selectivity and efficiency of these reactions.

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands are widely used in Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgscience.govresearchgate.net The this compound ligand could serve as a supporting ligand for palladium, influencing the stability and reactivity of the catalytic intermediates.

Polymerization: Iron and cobalt complexes with bis(imino)pyridine ligands are highly active catalysts for olefin polymerization. While the target ligand has a different structure, its complexes with these metals could exhibit interesting catalytic properties in related transformations.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is depicted below. The ligand, L (in this case, this compound), plays a crucial role in each step:

Oxidative Addition: The active Pd(0)L₂ catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The ligand's steric and electronic properties influence the rate of this step.

Transmetalation: The aryl group from an organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. The Lewis acidity of the palladium, modulated by the ligand, can affect this step.

Reductive Elimination: The two aryl groups couple and are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0)L₂ catalyst. The ligand's bite angle and electronic character are critical for this final step. lumenlearning.comresearchgate.net

Table 3: Illustrative Catalytic Activity of Palladium Complexes in Suzuki-Miyaura Coupling

Catalyst PrecursorLigandYield (%)
Pd(OAc)₂ + 2 eq. Ligand 1Triphenylphosphine85
Pd(OAc)₂ + 2 eq. Ligand 2Tris(p-fluorophenyl)phosphine92
Pd(OAc)₂ + 1 eq. Ligand 31,1'-Bis(diphenylphosphino)ferrocene (dppf)98

This table presents data for common phosphine (B1218219) ligands to illustrate how ligand electronics can influence catalytic performance. Similar trends would be expected for pyridine-based ligands.

Homogeneous Catalysis: Reaction Types and Catalytic Cycles

Polymerization Reactions (e.g., Ring-Opening Polymerization)

A comprehensive search of scientific databases and literature reveals no specific studies on the application of this compound as a ligand in polymerization reactions, including ring-opening polymerization. While pyridine-containing ligands are utilized in various polymerization catalysts, research detailing the performance and characteristics of this compound in this context is not available.

Oxidation and Reduction Catalysis (e.g., Electrochemical Dioxygen Activation)

There is currently no available research documenting the use of this compound in oxidation and reduction catalysis. Specifically, its role as a ligand in processes such as electrochemical dioxygen activation has not been reported in the scientific literature.

C-C and C-N Coupling Reactions

Investigations into the catalytic activity of this compound for C-C and C-N coupling reactions have not been reported in the available scientific literature. While related fluorinated pyridine derivatives have been explored as ligands in palladium-catalyzed coupling reactions, specific data on the efficacy and scope of this compound for these transformations are absent. researchgate.net

Heterogeneous Catalysis

The application of this compound in heterogeneous catalysis has not been described in the current body of scientific literature. There are no published studies detailing its immobilization on solid supports or its use as a heterogeneous catalyst.

Mechanistic Investigations of Catalytic Pathways

Consistent with the lack of reported catalytic applications, there are no mechanistic investigations into the catalytic pathways involving this compound. Detailed studies elucidating the coordination modes, electronic effects of the fluoro-substituents on a metal center, and the step-by-step mechanism of any catalytic cycle involving this ligand are not available.

Applications in Advanced Materials Science Driven by Bis 5 Fluoropyridin 3 Yl Methyl Amine Structure

Supramolecular Chemistry and Self-Assembly of Bis((5-fluoropyridin-3-YL)methyl)amine-based Systems

Supramolecular chemistry relies on the controlled organization of molecules through non-covalent interactions to form complex, ordered structures. The structure of this compound is ideally suited for designing such systems due to its combination of hydrogen bonding sites, aromatic rings for π-stacking, and fluorine atoms for halogen bonding.

The core of the target molecule is analogous to dipicolylamine (DPA), a well-established tridentate ligand in coordination chemistry and a foundational component for sensors and probes. wikipedia.org DPA derivatives are readily synthesized and are particularly noted for their use in creating artificial receptors for molecular recognition, such as sensing phosphate (B84403) anions when complexed with zinc(II). wikipedia.orgnih.gov

The introduction of fluorine atoms onto the pyridine (B92270) rings, as in this compound, adds a significant layer of complexity and functionality. Fluorine's high electronegativity can alter the proton affinity of the pyridine nitrogen and the secondary amine, thereby tuning the strength and directionality of hydrogen bonds. Furthermore, the presence of C-F bonds introduces the possibility of halogen bonding and can modify π-π stacking interactions through fluorination effects. Research in supramolecular chemistry has shown that incorporating fluorine into self-assembling systems often leads to more stable and robust lattices and can even induce changes in the self-assembly motif, leading to unexpected and novel architectures. nih.govresearchgate.net Therefore, this compound is a prime candidate for creating highly specific host-guest systems and sensors, where the fluorine atoms can be leveraged to fine-tune molecular recognition capabilities.

With its multiple nitrogen coordination sites, this compound can act as a versatile organic linker to connect metal ions or clusters, forming extended one-, two-, or three-dimensional networks known as coordination polymers or Metal-Organic Frameworks (MOFs). The flexible nature of the methyl-amine bridge allows for various conformational geometries, which can lead to diverse network topologies upon coordination with different metal centers. rsc.orgresearchgate.net

The fluorination of the ligand is particularly advantageous for MOF design. The use of fluorinated organic linkers is a known strategy to create MOFs with enhanced properties. researchgate.netrsc.org The presence of fluorine atoms lining the pores of a MOF can generate an electron-dense environment, increase the hydrophobicity of the framework, and improve chemical and moisture stability. researchgate.netnortheastern.edu These properties are highly desirable for applications such as the selective adsorption and separation of gases like CO2. researchgate.netnih.gov By serving as the organic linker, this compound could be used to construct novel fluorinated MOFs (F-MOFs) with tailored pore environments and enhanced stability, making them suitable for challenging industrial applications. researchgate.netnortheastern.edu

Table 1: Properties of Fluorinated vs. Non-Fluorinated MOFs

PropertyTypical Non-Fluorinated MOFsExpected Properties of MOFs with Fluorinated LigandsReference
Pore EnvironmentVariable, depends on linker functionalityElectron-dense, potentially enhanced guest interactions researchgate.netnortheastern.edu
HydrophobicityGenerally hydrophilic or moderately hydrophobicIncreased hydrophobicity and moisture stability researchgate.netrsc.orgresearchgate.net
Gas SorptionEffective for various gasesEnhanced affinity and selectivity for specific gases (e.g., CO2) researchgate.netnih.gov
Chemical StabilityVaries widelyOften improved due to the robustness of C-F bonds northeastern.edu

Integration into Functional Materials

The unique electronic and coordination properties of this compound make it a compelling component for integration into a variety of functional materials, from luminescent probes to the active layers of electronic devices.

Metal complexes featuring d6, d8, and d10 transition metal centers or lanthanide ions are often luminescent, with their photophysical properties being highly dependent on the coordinated ligands. sci-hub.senih.gov Ligands based on dipicolylamine and other pyridyl structures are known to form complexes that exhibit fluorescence, which can be harnessed for applications in sensing and imaging. acs.orgresearchgate.netmdpi.com

The incorporation of fluorine atoms into the ligand structure, as with this compound, provides a powerful tool for tuning the luminescent properties of its metal complexes. Fluorine-substituted metalloporphyrins, for instance, are noted for their potential in creating materials with novel optical properties. nih.gov The electron-withdrawing nature of fluorine can modify the energy levels of the ligand's molecular orbitals (HOMO and LUMO). Upon complexation with a metal, this influences the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states, which in turn affects the emission wavelength, quantum yield, and lifetime of the resulting luminescent material. sci-hub.seresearchgate.net By carefully selecting the metal ion, it is anticipated that complexes of this compound could be designed to emit light across the visible spectrum, leading to new phosphors, sensors, or light-emitting devices.

Table 2: Research Findings on Related Luminescent Complexes

Ligand/Complex TypeKey FindingPotential Implication for Target CompoundReference
Dipicolylamine (DPA) derivativesForm fluorescent probes for detecting Fe3+ ions.Fluorination could enhance selectivity and sensitivity. acs.org
Bis-terpyridine coordination polymersForm linear fluorescent polymers with Zn2+ with quantum yields around 9.5%.Could form similar luminescent coordination polymers. mdpi.com
Peripherally fluorinated metalloporphyrinsFluorine substitution provides access to materials with unusual nonlinear optical properties.Complexes may exhibit unique and tunable photophysics. nih.gov
Dipyrrin-based metal complexesLigand functionalization is key to developing bright and stable emitters with tunable wavelengths.Fluorine atoms act as functional groups to tune emission. nih.govbohrium.com

In optoelectronic devices such as perovskite solar cells (PSCs), hole transport materials (HTMs) play a critical role in extracting and transporting positive charge carriers (holes). dyenamo.senih.gov Many high-performance HTMs are organic molecules based on a triphenylamine (B166846) or carbazole (B46965) core, which possess a central nitrogen atom linked to aromatic systems. nih.govresearchgate.netfrontiersin.org

By analogy, this compound possesses a similar structural motif: a central nitrogen atom connected to aromatic pyridine rings. The performance of an HTM is intrinsically linked to its highest occupied molecular orbital (HOMO) energy level, which must be well-aligned with the valence band of the perovskite absorber for efficient hole extraction. The electron-withdrawing fluorine atoms on the pyridine rings are expected to lower the HOMO energy level of this compound compared to its non-fluorinated counterpart. This energy level tuning is a key strategy in designing new HTMs to optimize the performance and stability of solar cells. nih.gov Therefore, this compound and its derivatives represent a class of molecules with theoretical potential for investigation as novel HTMs in next-generation photovoltaics.

Hybrid organic-inorganic materials combine the properties of organic molecules (e.g., processability, structural diversity) with those of inorganic components (e.g., thermal stability, conductivity, catalytic activity) at the nanoscale. mdpi.comnih.govrsc.org In Class II hybrids, strong covalent or coordination bonds link the two components, creating a seamless interface. mdpi.comnih.gov

Structure-Property Relationships in this compound-Derived Materials

The unique architecture of this compound, featuring two fluorinated pyridine rings linked by a flexible methylamine (B109427) group, provides a versatile platform for the design of advanced materials. The specific arrangement of its functional groups—the electron-withdrawing fluorine atoms, the coordinating pyridine nitrogens, and the secondary amine—dictates the resulting material's properties. These properties are not merely the sum of their parts but arise from complex interplay between molecular conformation, intermolecular forces, and coordination behavior.

How Molecular Structure Influences Material Properties (excluding basic physical properties)

The introduction of fluorine atoms and the specific connectivity of the pyridinyl units in this compound are critical in determining the electronic, optical, and physicochemical characteristics of materials derived from it. The substitution of hydrogen with fluorine, the most electronegative element, at the 5-position of the pyridine ring induces significant changes in the electronic landscape of the molecule. nih.gov This often leads to enhanced thermal and oxidative stability in the final material. nih.gov

The fluorination of the pyridine ring can influence the planarity of the polymer backbone when this ligand is incorporated into conjugated systems. nih.gov This has a direct impact on the intermolecular packing and electronic couplings, which are crucial for applications in organic electronics. nih.gov Furthermore, the presence of fluorine can be leveraged to create specific dihedral twists in the molecular structure, a strategy used to control the self-assembly of complex three-dimensional architectures like metal-organic cages. acs.orgacs.org The position of the fluorine atom is also a determining factor; substitution at the 3-position of a pyridine ring, as in this compound, alters the ring geometry by enlarging the ring angle at the point of fluorination and shortening adjacent C-N bonds. deepdyve.com

The flexible bis(methyl)amine linker connecting the two 5-fluoropyridin-3-yl moieties allows the ligand to adopt various conformations. This flexibility can influence whether the ligand forms discrete molecular complexes or extended coordination polymers when reacted with metal ions. researchgate.networktribe.com The nature of the linker is a key element in crystal engineering, where it can direct the formation of specific supramolecular assemblies through hydrogen bonding and other non-covalent interactions. acs.orgfigshare.com

Table 1: Influence of the 5-Fluoro Substituent on Material Properties

Property Influence of 5-Fluoro Substituent Potential Application
Electronic Properties Modulates electron density on the pyridine ring, affecting Lewis basicity and coordination affinity. wikipedia.org Tuning catalytic activity and sensing capabilities.
Luminescent Properties Can enhance quantum yields in metal complexes. nih.gov Development of emissive materials for OLEDs and sensors.
Intermolecular Interactions Alters π-π stacking interactions and can introduce C-H···F and F···F contacts, influencing crystal packing. researchgate.net Crystal engineering of functional solids. nih.gov
Thermal & Chemical Stability The strong C-F bond provides increased robustness against degradation. nih.gov Creation of durable materials for demanding environments.
Solubility Can be modified, for instance for use in fluorous-biphase systems. Advanced separation and catalytic processes.

Impact of Coordination Geometry on Material Functionality

As a bidentate N,N-donor ligand, this compound can coordinate to a single metal center to form a stable chelate ring. The geometry adopted by the resulting metal complex is a direct consequence of the metal ion's preferred coordination number and geometry, as well as the steric and electronic constraints imposed by the ligand itself. rsc.org The coordination of the two pyridine nitrogen atoms and the central amine can lead to various geometries, such as distorted tetrahedral, square-planar, or as part of an octahedral geometry if other ligands are present. core.ac.uknih.gov

The coordination geometry is fundamental to the function of the final material. For instance, in the field of catalysis, the arrangement of ligands around a metal center defines the shape and accessibility of the active site, thereby influencing its activity and selectivity. In the context of coordination polymers, the geometry of the metal-ligand node dictates the topology of the resulting network. researchgate.net A ligand like this compound could bridge two metal centers, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks, each with distinct functional properties such as porosity for gas storage or separation.

Table 2: Potential Coordination Geometries and Their Impact on Material Function

Coordination Geometry Description Potential Material Function
Distorted Tetrahedral A four-coordinate geometry common for d¹⁰ metal ions like Zn(II) or Cd(II). acs.org Luminescent materials, sensors.
Square-Planar A four-coordinate geometry typical for d⁸ metal ions such as Ni(II), Pd(II), or Pt(II). nih.gov Catalysis, electro-optical materials.
Octahedral A six-coordinate geometry where the ligand occupies two (cis or trans) or three (meridional or facial) sites, with other ligands filling the remaining positions. researchgate.net Building blocks for Metal-Organic Frameworks (MOFs), spin-crossover materials.
Square-Pyramidal A five-coordinate geometry that can be adopted by various transition metals. iucr.orgnih.gov Bioinorganic model complexes, catalysts.

Synthesis and Exploration of Derivatives and Analogues of Bis 5 Fluoropyridin 3 Yl Methyl Amine

Design Principles for Structural Modification

The chemical architecture of Bis((5-fluoropyridin-3-yl)methyl)amine offers several avenues for structural modification. These alterations are strategically designed to fine-tune the molecule's properties, such as its three-dimensional shape, electronic distribution, and ability to interact with biological targets. Key modification strategies include altering the linker connecting the two pyridine (B92270) rings, functionalizing the central secondary amine, and introducing additional groups onto the pyridine rings themselves.

Varying the Linker Moiety between Pyridine Rings

The methylene (B1212753) (-CH2-) groups that form the linker between the pyridine rings and the central amine are fundamental to the molecule's flexibility and spatial arrangement. Modifications to this linker can significantly impact the orientation of the pyridine rings, which can be crucial for binding to target proteins.

Key Design Strategies:

Homologation: Increasing the linker length by introducing additional methylene units can alter the distance between the two pyridine moieties.

Introduction of Rigidity: Incorporating cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl rings, into the linker can restrict conformational flexibility. This can lead to a more defined three-dimensional structure, which may enhance binding affinity and selectivity for a specific target.

Heteroatom Incorporation: Replacing one or more carbon atoms in the linker with heteroatoms like oxygen or sulfur can influence the linker's polarity and hydrogen bonding capabilities.

Table 1: Examples of Linker Modifications in Analogous Bis-pyridyl Compounds

Linker ModificationRationalePotential Impact
Elongation (e.g., -(CH2)n-, n>1)Increase distance between pyridine ringsAltered binding geometry
Cyclopropyl incorporationIntroduce rigidityEnhanced binding affinity and selectivity
Ether linkageIncrease polarityModified solubility and hydrogen bonding

Modifying the Secondary Amine Functionality

The secondary amine is a key functional group that can be readily modified to generate a diverse range of analogues. N-substitution can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding.

Common Modifications:

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) or larger, more complex alkyl chains.

N-Arylation: Attachment of aryl or heteroaryl rings to the nitrogen atom. This can be achieved through methods like palladium-catalyzed amination, which allows for the introduction of a wide variety of substituted aromatic groups. mdpi.com

N-Acylation: Formation of amides by reacting the secondary amine with acyl chlorides or carboxylic acids. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the nitrogen atom.

Table 2: N-Substitution Strategies for Bis-pyridyl-methyl-amine Scaffolds

SubstitutionReagents/ConditionsPotential Outcome
N-MethylationFormaldehyde, Reducing Agent (e.g., NaBH4)Increased basicity, altered lipophilicity
N-ArylationAryl halide, Pd catalyst, BaseIntroduction of aromatic interactions, steric bulk
N-AcetylationAcetyl chloride, BaseReduced basicity, increased hydrogen bond acceptor capacity

Introducing Additional Substituents on the Pyridine Rings

The existing fluorine atom on each pyridine ring of this compound already influences the electronic properties of the rings. The introduction of further substituents can provide a powerful tool for fine-tuning these properties and for exploring structure-activity relationships.

Strategic Placement of Substituents:

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) can further decrease the basicity of the pyridine nitrogen and create specific electronic interactions.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the electron density of the pyridine ring, potentially enhancing certain interactions.

Bulky Groups: The introduction of sterically demanding substituents can be used to probe the spatial constraints of a binding pocket and to influence the conformational preferences of the molecule. nih.gov

The synthesis of such substituted analogues often requires starting from appropriately functionalized pyridine building blocks.

Synthetic Routes to Novel this compound Analogues

The creation of novel analogues of this compound relies on the development of versatile and efficient synthetic methodologies. Key areas of focus include the stereocontrolled synthesis of chiral derivatives and the use of multi-component reactions to rapidly generate chemical diversity.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct biological activities. A common strategy to achieve this is through the stereoselective reduction of a prochiral imine precursor.

Synthetic Approach:

A plausible route involves the condensation of 5-fluoropyridine-3-carbaldehyde with 5-fluoropyridin-3-yl)methanamine to form an imine. This imine can then be subjected to asymmetric reduction using a chiral catalyst or reagent to produce the desired chiral secondary amine.

Key Methodologies for Asymmetric Imine Reduction:

Catalytic Asymmetric Hydrogenation: This method employs transition metal catalysts (e.g., iridium, rhodium, or ruthenium) complexed with chiral ligands to deliver hydrogen stereoselectively across the C=N double bond.

Stereoselective Reduction with Chiral Hydride Reagents: Chiral reducing agents, or the use of stoichiometric chiral additives with common hydride sources like sodium borohydride (B1222165), can also effect enantioselective reduction.

Organocatalyzed Reduction: Chiral organic molecules, such as those derived from cinchona alkaloids, can catalyze the stereoselective transfer of a hydride from a source like trichlorosilane (B8805176) to the imine. sigmaaldrich.com

The choice of method often depends on the specific substrate and the desired level of enantioselectivity.

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the combination of three or more starting materials in a single step to generate complex molecules. These reactions are particularly well-suited for creating libraries of analogues for screening purposes.

Potential MCR Strategies:

While specific MCRs for the direct synthesis of this compound are not widely reported, established MCRs that form C-N bonds and incorporate pyridine moieties can be adapted.

Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for generating peptide-like structures and other highly functionalized molecules. researchgate.netresearchgate.net A modified Ugi or Passerini reaction could potentially be designed where a 5-fluoropyridine-containing aldehyde or amine is used as one of the components, leading to a diverse set of products incorporating the key structural motif.

Hantzsch-type Pyridine Synthesis: This classical MCR can be used to construct the pyridine ring itself from simpler precursors. acsgcipr.org By using a fluorinated building block in a Hantzsch-type reaction, it is possible to generate a variety of substituted fluoropyridines that could then be further elaborated to the desired bis-pyridyl amine structure.

The application of MCRs offers a rapid and atom-economical approach to explore the chemical space around the this compound scaffold.

Impact of Structural Modifications on Chemical Reactivity and Coordination Behavior

The introduction of fluorine atoms onto the pyridine rings of this compound is expected to significantly influence its chemical reactivity and coordination behavior. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. nih.gov This effect reduces the electron density of the aromatic system, making the pyridine nitrogen less basic compared to its non-fluorinated analogue. mdpi.com

The reduced basicity of the pyridine nitrogen atoms has a direct impact on the coordination chemistry of the ligand. The coordination bonds formed with metal ions are likely to be influenced, potentially altering the stability and electronic properties of the resulting metal complexes. nih.gov For instance, in a study of a binuclear copper(II) paddlewheel complex, the presence of a fluorine atom on the phenylacetate (B1230308) ligand led to noticeable changes in the electronic absorption spectrum and DNA-binding ability of the complex compared to its non-fluorinated counterparts. nih.gov This underscores the profound effect that fluorine substitution can have on the properties of coordination compounds.

Furthermore, the C-F bond itself can participate in chemical reactions, particularly under specific conditions with transition metal complexes, leading to C-F bond activation. While direct substitution on a bare pyridine ring is challenging, modifications with halogens like fluorine can facilitate nucleophilic substitution reactions. wikipedia.org

The reactivity of the secondary amine nitrogen in this compound is also influenced by the electronic effects of the fluorinated pyridine rings. The electron-withdrawing nature of the 5-fluoropyridin-3-yl groups will decrease the nucleophilicity of the central amine nitrogen.

Structure-Property Relationships in Derivative Series (focused on intrinsic chemical properties, reactivity, and binding at a molecular level)

The relationship between the structure of this compound derivatives and their intrinsic chemical properties is a key area of investigation. The primary structural feature influencing its properties is the presence and position of the fluorine atoms.

Electronic Properties: The electron-withdrawing nature of fluorine decreases the electron density on the pyridine ring, which in turn affects properties such as pKa and redox potential. mdpi.comnih.gov The pKa of the pyridinium (B92312) conjugate acid of this compound would be lower than that of the non-fluorinated analogue, reflecting its reduced basicity. This change in basicity directly impacts the ligand's ability to coordinate with metal ions and its behavior in acid-base catalyzed reactions.

Reactivity: The reactivity of the pyridine ring towards electrophilic substitution is reduced due to the deactivating effect of the fluorine atom. wikipedia.org Conversely, the ring is more susceptible to nucleophilic attack. The reactivity of the central amine is also modulated; the electron-withdrawing pyridine rings make the amine less nucleophilic.

Binding and Coordination: At a molecular level, the fluorine atoms can influence binding through several mechanisms. While the C-F bond is a poor hydrogen bond acceptor, it can participate in other non-covalent interactions. nih.gov More significantly, the electronic modulation of the pyridine nitrogen directly affects the strength and nature of the coordination bond with a metal center. nih.gov In a series of derivatives where the fluorine position or number is varied, a clear trend in coordination complex stability and electronic structure would be expected. For instance, increasing the number of fluorine substituents would likely lead to weaker coordination due to the cumulative electron-withdrawing effect.

To illustrate potential structure-property relationships, the following hypothetical data tables for a series of derivatives are presented. These tables are based on general principles of organic and coordination chemistry, as specific experimental data for this compound series is not available in the public domain.

DerivativeFluorine PositionPredicted pKa (Pyridinium)Predicted Amine Nucleophilicity
Bis(pyridin-3-ylmethyl)amineNoneHigherHigher
This compound 5LowerLower
Bis((2-fluoropyridin-3-YL)methyl)amine2LowestLowest
Metal ComplexLigandMetal IonPredicted Stability Constant (log K)
Complex ABis(pyridin-3-ylmethyl)amineCu(II)Higher
Complex B This compound Cu(II) Lower
Complex CBis((2-fluoropyridin-3-YL)methyl)amineCu(II)Lowest

These tables illustrate the expected trends where increased fluorination leads to decreased basicity and coordination strength. The position of the fluorine atom is also critical; a fluorine atom at the 2-position would exert a stronger electronic effect on the nitrogen atom compared to a fluorine at the 5-position, leading to more pronounced changes in properties.

Analytical Methodologies for Purity Assessment and Reaction Monitoring of Bis 5 Fluoropyridin 3 Yl Methyl Amine

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone of analytical chemistry in pharmaceutical development, offering powerful separation capabilities.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method frequently used to monitor the progress of chemical reactions in real-time. libretexts.org In the synthesis of pyridine (B92270) derivatives, TLC allows chemists to observe the consumption of starting materials and the formation of the desired product. rsc.orgmdpi.com For the synthesis of Bis((5-fluoropyridin-3-YL)methyl)amine, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system, and the separated spots are visualized, often using UV light, to assess the reaction's completion. libretexts.orgorgsyn.org An elongated spot in a co-spot lane, where both reactant and product mixtures are applied, can indicate the presence of different compounds. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purity determination of pharmaceutical intermediates. pharmasources.comresearchgate.net For fluoropyridine derivatives, reverse-phase HPLC (RP-HPLC) is a common and effective technique. researchgate.netnih.gov This method allows for the separation and precise quantification of the main compound and any impurities. csnvchem.com

A typical HPLC method for a pyridine derivative would be developed and validated according to ICH guidelines, assessing parameters such as precision, accuracy, limit of detection (LOD), robustness, and linearity. researchgate.net The choice of a core-shell mixed-mode column can provide a unique combination of selectivity, speed, and efficiency for the analysis of pyridine and its derivatives. helixchrom.com

Table 1: Illustrative HPLC Parameters for Analysis of a Pyridine Derivative

Parameter Specification
Instrument Agilent HPLC Model or similar
Column Diamonsil C18 or Amaze SC Mixed-Mode Column
Mobile Phase Acetonitrile and water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Diode Array Detector (DAD) at 220 nm
Injection Volume 10 μL

This table is based on typical parameters for pyridine derivative analysis and may require optimization for this compound. researchgate.netnih.gov

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly useful for identifying and quantifying volatile byproducts that may arise during synthesis. pharmasources.comcdc.gov While many pyridine derivatives are not sufficiently volatile for direct GC analysis, the technique can be crucial for detecting residual solvents or low molecular weight impurities. fda.gov

For amines, which can be challenging to analyze by GC due to their polarity and tendency to cause peak tailing, specialized columns and techniques are often required. researchgate.netlabrulez.com These may include using a deactivated column or derivatizing the amine to a less polar compound before analysis. researchgate.netlabrulez.com GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for identifying unknown byproducts. csnvchem.com

Spectroscopic Methods for In-Process Control

Spectroscopic techniques are vital for in-process control, providing real-time or near-real-time information about the chemical composition of a reaction mixture. pharmasources.com Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for detailed examination of molecular structures, aiding in the verification of chemical composition. pharmasources.com

For pyridine compounds, NMR spectroscopy is used to confirm the structure of the final product and intermediates. acs.orgnih.gov IR spectroscopy can be used to monitor the appearance or disappearance of specific functional groups, providing insight into reaction kinetics. acs.org

Development of Robust Analytical Procedures for Quality Control in Academic Synthesis

In an academic research setting, the development of robust analytical procedures is crucial for ensuring the reliability and reproducibility of synthetic results. While the stringent regulations of Good Manufacturing Practices (GMP) may not be fully implemented, the principles of quality control remain essential. csnvchem.compyglifesciences.com

This involves:

Method Validation: Key analytical methods, particularly HPLC, should undergo a level of validation to ensure they are fit for purpose. This includes assessing linearity, precision, and accuracy.

Impurity Profiling: A thorough analysis of potential impurities in the synthesized intermediate is necessary. pharmasources.com This helps in understanding the reaction pathway and in developing effective purification strategies.

Documentation: Maintaining detailed and accurate records of all synthetic procedures and analytical results is critical for traceability and reproducibility. csnvchem.com

By implementing these analytical strategies, researchers can ensure the quality and consistency of synthesized this compound, providing a solid foundation for further research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis((5-fluoropyridin-3-yl)methyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via reductive amination using 5-fluoropyridine-3-carbaldehyde and methylamine derivatives under hydrogenation conditions (e.g., H₂/Pd-C). Temperature (40–60°C), solvent choice (e.g., methanol), and catalyst loading (5–10 mol%) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Yield optimization requires balancing stoichiometry and catalyst activity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the fluoropyridine and methylamine moieties. Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 253.10 for C₁₃H₁₂F₂N₂). Fluorine-19 NMR detects electronic effects of the fluorine substituent .
  • Advanced Techniques : X-ray crystallography (if crystalline) or DFT calculations predict bond angles and electronic distribution .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The fluoropyridine moiety enhances metabolic stability and bioavailability, making it a scaffold for kinase inhibitors or GPCR-targeted drugs. In vitro assays (e.g., IC₅₀ determinations) assess binding affinity to targets like EGFR or serotonin receptors .
  • Experimental Design : Use HEK293 or CHO cells transfected with target receptors for functional assays. Dose-response curves (1 nM–10 µM) quantify potency .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoropyridine group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The fluorine atom withdraws electron density, activating the pyridine ring for nucleophilic substitution at the 3-position. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ and aryl boronic acids (1.2 eq) in THF/water (3:1) at 80°C yield biaryl derivatives. Competitive side reactions (e.g., defluorination) occur at >100°C .
  • Data Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity (DMF vs. THF) or ligand choice (XPhos vs. SPhos) .

Q. What strategies resolve contradictions in reported biological activity across cell lines?

  • Methodological Answer : Variability in IC₅₀ values (e.g., cancer vs. non-cancer cells) may stem from differences in membrane permeability or efflux pumps (e.g., P-gp). Use transporter inhibitors (verapamil) or isogenic cell pairs (MDR1-transfected vs. parental) to isolate mechanisms .
  • Experimental Validation : Pair in vitro assays with pharmacokinetic studies (Caco-2 permeability, microsomal stability) to correlate activity with bioavailability .

Q. How can environmental degradation pathways of this compound be modeled experimentally?

  • Methodological Answer : Simulate hydrolysis (pH 2–12 buffers, 37°C) and photolysis (UV-Vis irradiation) to identify degradation products. LC-MS/MS detects intermediates like 5-fluoronicotinic acid. QSAR models predict ecotoxicity using logP and HOMO-LUMO gaps .
  • Field Relevance : Soil column studies (OECD 312) quantify leaching potential. BOD/COD tests assess biodegradability in wastewater .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to proteins like CYP450 isoforms. Free energy perturbation (FEP) calculates binding affinity changes upon fluorination .
  • Validation : Compare docking scores with experimental IC₅₀ values. Mutagenesis studies (e.g., Ala scanning) validate predicted binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.